molecular formula C14H22N8S2 B15189061 2,2'-(1,6-Hexanediylbis(thio))bis(4,6-pyrimidinediamine) CAS No. 92629-39-5

2,2'-(1,6-Hexanediylbis(thio))bis(4,6-pyrimidinediamine)

Cat. No.: B15189061
CAS No.: 92629-39-5
M. Wt: 366.5 g/mol
InChI Key: YNLRQISPELDUTM-UHFFFAOYSA-N
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Description

2,2’-(1,6-Hexanediylbis(thio))bis(4,6-pyrimidinediamine) is a complex organic compound characterized by the presence of pyrimidine rings connected via a hexanediyl bridge with thioether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,6-Hexanediylbis(thio))bis(4,6-pyrimidinediamine) typically involves the reaction of 4,6-diaminopyrimidine with 1,6-dibromohexane in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the amine groups of the pyrimidine displace the bromine atoms on the hexane chain, forming the desired thioether linkages.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance reaction efficiency and yield. Continuous-flow reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher purity and productivity.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,6-Hexanediylbis(thio))bis(4,6-pyrimidinediamine) can undergo various chemical reactions, including:

    Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrimidine rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Halogenated or alkylated pyrimidines

Scientific Research Applications

2,2’-(1,6-Hexanediylbis(thio))bis(4,6-pyrimidinediamine) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2,2’-(1,6-Hexanediylbis(thio))bis(4,6-pyrimidinediamine) involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether linkages and pyrimidine rings allow the compound to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(1,6-Hexanediylbis(thio))bis(4,6-diaminopyrimidine)
  • 2,2’-(1,6-Hexanediylbis(thio))bis(4,6-dimethoxypyrimidine)

Uniqueness

2,2’-(1,6-Hexanediylbis(thio))bis(4,6-pyrimidinediamine) is unique due to its specific combination of thioether linkages and pyrimidine rings, which confer distinct chemical and biological properties

Properties

CAS No.

92629-39-5

Molecular Formula

C14H22N8S2

Molecular Weight

366.5 g/mol

IUPAC Name

2-[6-(4,6-diaminopyrimidin-2-yl)sulfanylhexylsulfanyl]pyrimidine-4,6-diamine

InChI

InChI=1S/C14H22N8S2/c15-9-7-10(16)20-13(19-9)23-5-3-1-2-4-6-24-14-21-11(17)8-12(18)22-14/h7-8H,1-6H2,(H4,15,16,19,20)(H4,17,18,21,22)

InChI Key

YNLRQISPELDUTM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1N)SCCCCCCSC2=NC(=CC(=N2)N)N)N

Origin of Product

United States

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